molecular formula C18H22ClNO3S B4731159 {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(3-chloro-2-methylphenyl)amine

{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(3-chloro-2-methylphenyl)amine

Cat. No.: B4731159
M. Wt: 367.9 g/mol
InChI Key: HANPNNRRFLHJQT-UHFFFAOYSA-N
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Description

{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(3-chloro-2-methylphenyl)amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a tert-butyl group, a methoxy group, and a sulfonyl group attached to a phenyl ring, along with a chloro and methyl substitution on another phenyl ring.

Future Directions

The future research directions for this compound could involve further investigation of its biological activity, particularly its potential role in immune modulation and cancer stem cell activity. This could involve in vitro and in vivo studies, as well as the development of analogs with improved properties . Additionally, further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties .

Preparation Methods

The synthesis of {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(3-chloro-2-methylphenyl)amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the sulfonylation of 5-(tert-butyl)-2-methoxyphenylamine with a sulfonyl chloride derivative, followed by the coupling of the resulting sulfonamide with 3-chloro-2-methylphenylamine under appropriate reaction conditions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(3-chloro-2-methylphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts to form new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(3-chloro-2-methylphenyl)amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(3-chloro-2-methylphenyl)amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-tert-butyl-N-(3-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3S/c1-12-14(19)7-6-8-15(12)20-24(21,22)17-11-13(18(2,3)4)9-10-16(17)23-5/h6-11,20H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANPNNRRFLHJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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